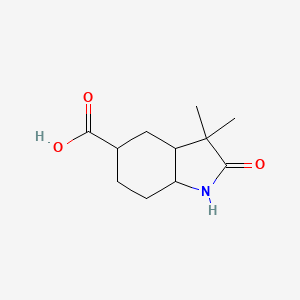

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid

Description

The compound 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid is a partially saturated indole derivative characterized by a bicyclic hexahydroindole core. Key structural features include 3,3-dimethyl substituents, a 2-oxo group, and a carboxylic acid moiety at position 5. Below, we compare this compound with structurally related molecules from the literature, focusing on substituent effects, synthesis routes, and physicochemical properties.

Properties

IUPAC Name |

3,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h6-8H,3-5H2,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIXMLOBUMALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC2NC1=O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Other methods include the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents, and the Madelung indole synthesis, which involves the cyclization of N-aryl amides .

Chemical Reactions Analysis

Scientific Research Applications

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Features

Target Compound :

- Core: Hexahydroindole (partially saturated bicyclic system).

- Substituents: 3,3-Dimethyl, 2-oxo, and 5-carboxylic acid.

Compound 1 : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid

- Core: Furo-isoindole (fused furan and hexahydroisoindole).

- Substituents: 5-Oxo, 6-phenyl, and 4-carboxylic acid.

Compound 2 : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Core: Fully aromatic indole.

- Substituents: 7-Chloro, 3-methyl, and 2-carboxylic acid.

- Key Differences: The aromatic indole core and chlorine substituent may enhance electrophilic reactivity but reduce solubility compared to the partially saturated target compound.

Compound 3 : 5-Methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

- Core: Hexahydroisoindole.

- Substituents: 1,3-Dioxo, 5-methyl, isopropyl, and 4-carboxylic acid.

- Key Differences: The dioxo groups in Compound 3 increase electron-withdrawing effects, which could stabilize enolate formation—a feature absent in the target compound.

Compound 4: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives

- Core: Aromatic indole with thiazole hybrid.

- Substituents: Thiazol-5-ylidene methyl, 2-carboxylic acid.

Physical and Chemical Properties

- Crystallinity : Compound 1 exhibits O–H···O hydrogen-bonded chains and C–H···π interactions in its crystal structure . The target’s dimethyl groups may reduce such interactions due to steric hindrance.

- Solubility : The fully aromatic Compound 2 likely has lower aqueous solubility than the partially saturated target compound.

Biological Activity

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula: C11H15NO3

Molecular Weight: 209.25 g/mol

CAS Number: 879406-86-7

The compound exhibits various biological activities primarily through its interaction with specific biological targets. The following mechanisms have been identified:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase effectively. This suggests that similar structural analogs may possess antiviral properties due to their ability to chelate metal ions essential for viral enzyme activity .

- Antitumor Effects : Compounds with indole scaffolds have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that modifications at specific positions on the indole ring can enhance antitumor activity by improving cellular uptake and interaction with tumor cells .

- Neuroprotective Properties : Some studies suggest that compounds derived from indole structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid and its derivatives:

| Activity Type | Target/Mechanism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | 0.13 | |

| Antitumor | KNS42 Cell Line | 0.33 | |

| Neuroprotection | Oxidative Stress Reduction | Not specified |

Case Studies

- Antiviral Activity Study : In a study focused on the antiviral potential of indole derivatives, 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid was evaluated for its ability to inhibit HIV integrase. The results showed a significant reduction in viral replication at low concentrations (IC50 = 0.13 μM), indicating its potential as a lead compound for antiviral drug development .

- Antitumor Evaluation : Another study assessed the cytotoxic effects of various indole derivatives on cancer cell lines. The compound exhibited notable cytotoxicity against KNS42 cells with an IC50 value of 0.33 μM. This suggests that structural modifications could enhance its efficacy against different cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.